molecular formula C19H24N4O2S B2887405 8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 441289-42-5

8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Katalognummer B2887405
CAS-Nummer: 441289-42-5
Molekulargewicht: 372.49
InChI-Schlüssel: KSBFILJASBFVJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as IBU, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IBU is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. PDE inhibitors have been studied extensively for their therapeutic potential in the treatment of various diseases, including cardiovascular, respiratory, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Purine derivatives have been explored for their anticancer properties. A study by Hayallah (2017) discusses the design, synthesis, and evaluation of new purine-diones, highlighting their potential as anticancer agents. These compounds showed promising inhibition activity against human breast cancer cell lines, suggesting the therapeutic potential of purine derivatives in cancer treatment (Hayallah, 2017).

Neuroprotective Properties

The neuroprotective applications of purine derivatives are another area of significant interest. Brunschweiger et al. (2014) synthesized a series of benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, demonstrating their potential as multitarget drugs for neurodegenerative diseases. These compounds acted as dual-target-directed A1/A2A adenosine receptor antagonists, with several showing triple-target inhibition, offering a promising approach to symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Analgesic and Anti-inflammatory Effects

Purine derivatives have also been investigated for their analgesic and anti-inflammatory effects. Zygmunt et al. (2015) studied new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, finding significant analgesic activity in in vivo models. These findings indicate the potential of purine derivatives as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Wirkmechanismus

Target of Action

The primary target of SMR000010030 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting protein folding and preventing protein aggregation, especially under stress conditions .

Mode of Action

SMR000010030 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix, which can protect the bacteria from antibiotics and the host immune system . By targeting DnaK, SMR000010030 disrupts the normal functioning of the bacteria, thereby preventing biofilm formation .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of dnak, which is involved in protein folding and stress response in bacteria . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a reduction in biofilm formation .

Pharmacokinetics

The pharmacokinetics of SMR000010030, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .

Result of Action

The primary result of SMR000010030’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially increase the susceptibility of the bacteria to antimicrobial agents and improve treatment outcomes .

Action Environment

The action, efficacy, and stability of SMR000010030 could potentially be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can influence the action of a compound .

Eigenschaften

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)11-26-18-20-16-15(17(24)22(5)19(25)21(16)4)23(18)10-14-8-6-13(3)7-9-14/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFILJASBFVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isobutylsulfanyl-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

CAS RN

441289-42-5
Record name 8-(ISOBUTYLTHIO)-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.